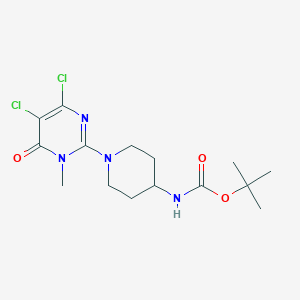
Tert-butyl (1-(4,5-dichloro-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4,5-dichloro-1,6-dihydro-1-methyl-6-oxo-2-pyrimidinyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinyl group, a piperidinyl group, and a carbamic acid ester. Its chemical properties and reactivity make it a valuable subject of study in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4,5-dichloro-1,6-dihydro-1-methyl-6-oxo-2-pyrimidinyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the pyrimidinyl intermediate: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidinyl ring.
Introduction of the piperidinyl group: The piperidinyl group is introduced through a nucleophilic substitution reaction, where the pyrimidinyl intermediate reacts with a piperidine derivative.
Esterification: The final step involves the esterification of the carbamic acid with 1,1-dimethylethyl alcohol under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(4,5-dichloro-1,6-dihydro-1-methyl-6-oxo-2-pyrimidinyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-[1-(4,5-dichloro-1,6-dihydro-1-methyl-6-oxo-2-pyrimidinyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester has numerous applications in scientific research:
Chemistry: It is used as a reagent and intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[1-(4,5-dichloro-1,6-dihydro-1-methyl-6-oxo-2-pyrimidinyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrimidinyl and piperidinyl derivatives, such as dichloroanilines . These compounds share structural similarities but differ in their specific functional groups and reactivity.
Uniqueness
N-[1-(4,5-dichloro-1,6-dihydro-1-methyl-6-oxo-2-pyrimidinyl)-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C15H22Cl2N4O3 |
|---|---|
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
tert-butyl N-[1-(4,5-dichloro-1-methyl-6-oxopyrimidin-2-yl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C15H22Cl2N4O3/c1-15(2,3)24-14(23)18-9-5-7-21(8-6-9)13-19-11(17)10(16)12(22)20(13)4/h9H,5-8H2,1-4H3,(H,18,23) |
InChI-Schlüssel |
VKFSJQIUOMNAFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC(=C(C(=O)N2C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


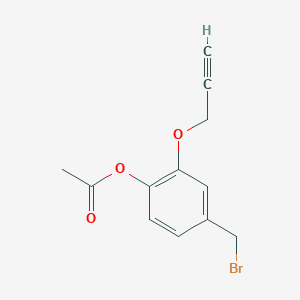

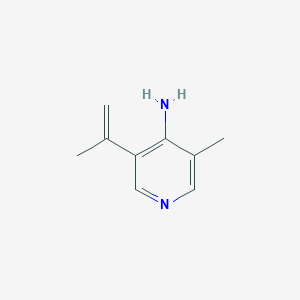

![Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate](/img/structure/B13985128.png)
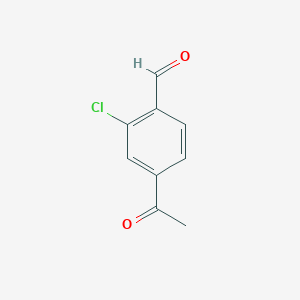
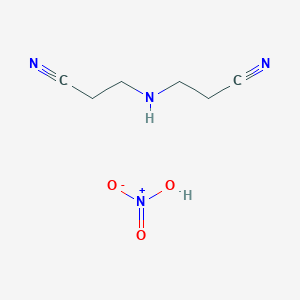

![3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B13985152.png)
![(r)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13985153.png)

![[3-(2-Pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid](/img/structure/B13985176.png)


